4'-Bromo-[2,2'-bipyridin]-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’-Bromo-[2,2’-bipyridin]-4-amine is a derivative of bipyridine, a class of compounds known for their extensive use in coordination chemistry. This compound features a bromine atom and an amine group attached to the bipyridine structure, which significantly influences its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Bromo-[2,2’-bipyridin]-4-amine typically involves the bromination of [2,2’-bipyridin]-4-amine. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or copper. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile under controlled temperature conditions to ensure selective bromination at the desired position .
Industrial Production Methods
Industrial production of 4’-Bromo-[2,2’-bipyridin]-4-amine may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often employing continuous flow reactors and automated systems to maintain consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions
4’-Bromo-[2,2’-bipyridin]-4-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki, Stille, and Negishi coupling reactions to form more complex bipyridine derivatives.
Oxidation and Reduction: The amine group can be oxidized to form nitro derivatives or reduced to form corresponding amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium cyanide, and various organometallic reagents.
Coupling Reactions: Palladium or nickel catalysts are often used in the presence of bases like potassium carbonate or cesium carbonate.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions include substituted bipyridines, extended conjugated systems, and various functionalized derivatives that can be used in further chemical transformations .
Scientific Research Applications
4’-Bromo-[2,2’-bipyridin]-4-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4’-Bromo-[2,2’-bipyridin]-4-amine involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with various molecular targets, influencing biological pathways and chemical reactions. The bromine and amine groups play crucial roles in modulating the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
- 4,4’-Dibromo-2,2’-bipyridine
- 2,2’-Bipyridine
- 4,4’-Dimethyl-2,2’-bipyridine
Uniqueness
4’-Bromo-[2,2’-bipyridin]-4-amine is unique due to the presence of both bromine and amine groups, which provide distinct reactivity patterns compared to other bipyridine derivatives. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
Molecular Formula |
C10H8BrN3 |
---|---|
Molecular Weight |
250.09 g/mol |
IUPAC Name |
2-(4-bromopyridin-2-yl)pyridin-4-amine |
InChI |
InChI=1S/C10H8BrN3/c11-7-1-3-13-9(5-7)10-6-8(12)2-4-14-10/h1-6H,(H2,12,14) |
InChI Key |
XCQFVZNPWHCBRY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=C1N)C2=NC=CC(=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.